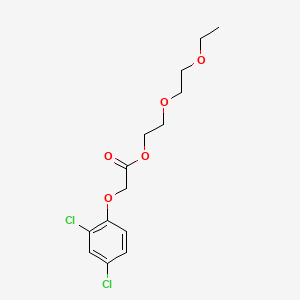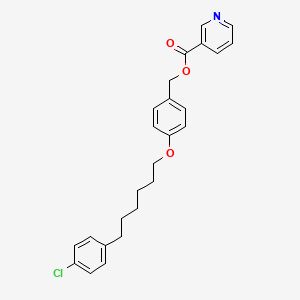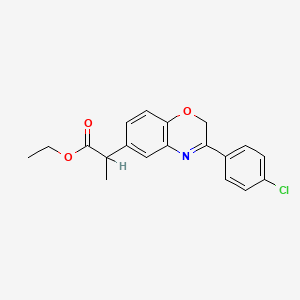
2,4-D 2-(2-ethoxyethoxy)ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-D 2-(2-ethoxyethoxy)ethyl ester is a chemical compound belonging to the family of phenoxy herbicides. It is widely used as a post-emergence systemic herbicide for the selective control of broadleaf weeds in various agricultural and non-agricultural settings. The compound is known for its efficacy in weed control and is commonly found in many herbicidal formulations .
準備方法
The synthesis of 2,4-D 2-(2-ethoxyethoxy)ethyl ester involves the reaction of 2,4-dichlorophenoxyacetic acid with 2-(2-ethoxyethoxy)ethanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The esterification process results in the formation of the desired ester compound .
Industrial production methods for this compound often involve large-scale esterification reactions, followed by purification steps such as distillation and crystallization to obtain the pure product .
化学反応の分析
2,4-D 2-(2-ethoxyethoxy)ethyl ester undergoes various chemical reactions, including:
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
2,4-D 2-(2-ethoxyethoxy)ethyl ester has several scientific research applications, including:
Agriculture: It is extensively used as a herbicide for controlling broadleaf weeds in crops such as wheat, corn, and rice.
Environmental Studies: The compound is studied for its environmental impact, including its persistence in soil and water and its effects on non-target organisms.
Biochemistry: The compound is used in studies investigating the biochemical pathways involved in plant growth regulation and herbicide resistance.
作用機序
The mechanism of action of 2,4-D 2-(2-ethoxyethoxy)ethyl ester involves its function as a synthetic auxin, a type of plant hormone. Upon application, the ester penetrates the plant cuticle and is converted to its active form, 2,4-dichlorophenoxyacetic acid. This active form mimics natural auxins, leading to uncontrolled cell division and growth, ultimately causing the death of the target weed .
The molecular targets of the compound include auxin receptors and transport proteins, which are involved in regulating plant growth and development .
類似化合物との比較
2,4-D 2-(2-ethoxyethoxy)ethyl ester can be compared with other similar compounds, such as:
2,4-D butoxyethyl ester: Another ester form of 2,4-dichlorophenoxyacetic acid, known for its high efficacy in weed control but with a higher potential for vapor drift.
2,4-D ethylhexyl ester: This ester form is known for its lower volatility and reduced risk of off-target movement compared to other esters.
2,4-D isopropyl ester: Similar in function but with different physical and chemical properties that may affect its application and efficacy.
The uniqueness of this compound lies in its specific ester group, which influences its solubility, volatility, and overall herbicidal activity .
特性
CAS番号 |
53404-36-7 |
|---|---|
分子式 |
C14H18Cl2O5 |
分子量 |
337.2 g/mol |
IUPAC名 |
2-(2-ethoxyethoxy)ethyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C14H18Cl2O5/c1-2-18-5-6-19-7-8-20-14(17)10-21-13-4-3-11(15)9-12(13)16/h3-4,9H,2,5-8,10H2,1H3 |
InChIキー |
ACRYEKZMMBMNGC-UHFFFAOYSA-N |
正規SMILES |
CCOCCOCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















